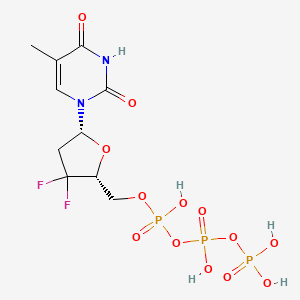
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-3',3'-difluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- is a modified nucleoside triphosphate. It is structurally similar to thymidine triphosphate, a key building block in DNA synthesis. The modification at the 3’ position with deoxy and difluoro groups imparts unique properties to the compound, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Fluorination: The 3’ position of thymidine is selectively fluorinated using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Deoxygenation: The 3’ hydroxyl group is removed through a deoxygenation reaction, often using reagents like triethylsilane in the presence of a catalyst.
Phosphorylation: The final step involves the phosphorylation of the 5’ position to introduce the triphosphate group. This is typically achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems.
化学反应分析
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms at the 3’ position can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific conditions.
Hydrolysis: The compound can undergo hydrolysis, breaking down into thymidine and inorganic phosphate.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiols can be used under mild conditions.
Phosphorylation/Dephosphorylation: Enzymatic methods using kinases or phosphatases are common.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Phosphorylation/Dephosphorylation: Products include mono-, di-, or triphosphate derivatives.
Hydrolysis: Major products are thymidine and inorganic phosphate.
科学研究应用
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- has several applications in scientific research:
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral agent due to its ability to inhibit viral DNA polymerases.
Industry: Utilized in the development of diagnostic assays and as a tool in molecular biology research.
作用机制
The mechanism of action of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- involves its incorporation into DNA during replication. The presence of the difluoro groups at the 3’ position disrupts the normal base pairing and elongation process, leading to chain termination. This makes it a potent inhibitor of DNA polymerases, particularly viral polymerases, which rely on rapid DNA synthesis.
相似化合物的比较
Similar Compounds
Thymidine Triphosphate (dTTP): The natural nucleoside triphosphate used in DNA synthesis.
2’-Deoxy-2’,2’-difluorocytidine Triphosphate (dFdCTP): Another fluorinated nucleoside triphosphate with antiviral properties.
3’-Azido-3’-deoxythymidine Triphosphate (AZT-TP): A nucleoside analog used in the treatment of HIV.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- is unique due to the presence of both deoxy and difluoro modifications at the 3’ position. This dual modification enhances its stability and potency as an inhibitor of DNA polymerases, making it particularly useful in antiviral research and therapeutic applications.
属性
CAS 编号 |
107718-73-0 |
|---|---|
分子式 |
C10H15F2N2O13P3 |
分子量 |
502.15 g/mol |
IUPAC 名称 |
[[(2R,5R)-3,3-difluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15F2N2O13P3/c1-5-3-14(9(16)13-8(5)15)7-2-10(11,12)6(25-7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h3,6-7H,2,4H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t6-,7-/m1/s1 |
InChI 键 |
BLKDGBHODQMJFB-RNFRBKRXSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)(F)F |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















